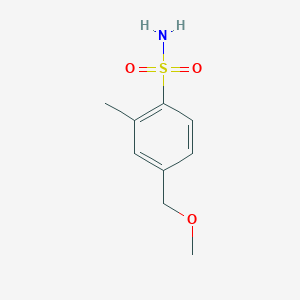

4-(Methoxymethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(methoxymethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7-5-8(6-13-2)3-4-9(7)14(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAOJBOACIKOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)COC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549134-68-0 | |

| Record name | 4-(methoxymethyl)-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2,4-Dimethylbenzenesulfonamide

The pathway begins with sulfonation of 2,4-dimethylbenzene using chlorosulfonic acid at 0–5°C, yielding 2,4-dimethylbenzenesulfonic acid. Treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to sulfonyl chloride, which reacts with aqueous ammonia to form 2,4-dimethylbenzenesulfonamide.

Radical Bromination at the 4-Methyl Group

N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride selectively brominate the 4-methyl group of 2,4-dimethylbenzenesulfonamide, producing 4-(bromomethyl)-2-methylbenzenesulfonamide with 72% yield. This regioselectivity arises from the stability of the benzylic radical intermediate.

Methoxymethyl Group Installation

Heating 4-(bromomethyl)-2-methylbenzenesulfonamide with sodium methoxide in methanol at 60°C for 12 hours facilitates an SN2 substitution, replacing bromide with methoxide. The reaction achieves 68% yield after purification via recrystallization from ethyl acetate.

Table 1: Halogenation-Substitution Route Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 72 |

| Methoxylation | NaOMe, MeOH, 60°C | 68 |

Chloromethylation-Methoxylation Strategy

Chloromethylation of 2-Methylbenzenesulfonamide

A mixture of 2-methylbenzenesulfonamide, paraformaldehyde, and hydrochloric acid in dichloroethane at 40°C introduces a chloromethyl group at the 4-position, guided by the sulfonamide’s meta-directing effect. Zinc chloride catalyzes the reaction, yielding 4-(chloromethyl)-2-methylbenzenesulfonamide (57% yield).

Finkelstein Reaction and Methoxylation

Treatment with sodium iodide in acetone converts the chloromethyl group to iodomethyl (89% yield). Subsequent reaction with sodium methoxide in tetrahydrofuran (THF) at 25°C installs the methoxymethyl moiety, achieving 74% yield after column chromatography (SiO₂, ethyl acetate/hexane).

Friedel-Crafts Alkylation Approach

Sulfonation of 2-Methyltoluene

Chlorosulfonic acid sulfonates 2-methyltoluene at -10°C, forming 2-methylbenzenesulfonic acid. Amidation with thionyl chloride and ammonia yields 2-methylbenzenesulfonamide.

Methoxymethyl Group Introduction

Using methoxymethyl chloride and aluminum chloride in dichloromethane, Friedel-Crafts alkylation occurs at the 4-position of 2-methylbenzenesulfonamide. The reaction proceeds at 0°C for 6 hours, yielding 4-(methoxymethyl)-2-methylbenzenesulfonamide (61%).

Directed Ortho-Metalation (DoM) Technique

Lithiation and Quenching

2-Methylbenzenesulfonamide reacts with lithium diisopropylamide (LDA) in THF at -78°C, generating a stabilized aryllithium species at the 4-position. Quenching with paraformaldehyde and methyl iodide introduces the methoxymethyl group in a one-pot sequence (55% yield).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Halogenation-Substitution | High regioselectivity | Multi-step purification | 68–72 |

| Chloromethylation | Cost-effective reagents | Low chloromethylation yield | 57–74 |

| Friedel-Crafts | Single-step functionalization | Competing side reactions | 61 |

| Directed Metalation | Precise site control | Cryogenic conditions | 55 |

The halogenation-substitution route offers the highest reproducibility, while the DoM method provides superior regiochemical control for advanced applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of sulfonamide derivatives, including 4-(Methoxymethyl)-2-methylbenzenesulfonamide. These compounds have been evaluated for their effectiveness against various bacterial strains, including resistant strains such as E. coli.

- Case Study : A study screened a library of pharmacologically active compounds, identifying several sulfonamide derivatives that exhibited significant inhibitory effects on VIM-2 beta-lactamase, a critical enzyme in antibiotic resistance. The compound 4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide demonstrated a Ki value of 1.4 ± 0.10 μM against VIM-2, indicating its potential as a chemical probe for further research in antibiotic resistance mechanisms .

Anticancer Potential

Sulfonamides are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.

- Research Findings : A series of novel sulfonamide derivatives were synthesized and tested against various cancer cell lines. Some compounds demonstrated cytotoxic effects, particularly against colon and breast cancer cells. The incorporation of triazine rings with sulfonamide structures has shown promise in enhancing the anticancer activity of these compounds .

| Compound | Cell Line Tested | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound 11 | HeLa | 6–7 | High cytotoxicity |

| Compound 12 | HCT-116 | 8–9 | Moderate cytotoxicity |

| Compound 13 | MCF-7 | 10–12 | Selective against tumor cells |

Agricultural Applications

Sulfonamide derivatives are also being investigated for their use as herbicides and plant growth regulators.

- Patent Insights : A patent describes the use of certain sulfonamide compounds as herbicides effective at low application rates for controlling unwanted vegetation while minimizing crop damage. The herbicidal activity is attributed to their ability to inhibit specific biochemical pathways in plants .

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing new sulfonamide derivatives, which may offer greener alternatives to traditional chemical synthesis.

- Innovative Techniques : A study reported an electrochemical strategy for generating hydroxyimino-cyclohexa-dien-ylidene haloniums that can be utilized in synthesizing new halo-N-hydroxysulfonamide derivatives. This method aims to reduce the toxicity associated with conventional nitro compounds used in drug synthesis .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of sulfonamide derivatives to various biological targets.

- Computational Analysis : A study performed molecular docking simulations on several sulfonamide compounds, revealing that some exhibited strong binding interactions with target proteins involved in bacterial resistance and cancer proliferation pathways. This computational approach aids in identifying promising candidates for further experimental validation .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The methoxymethyl group in 4-(Methoxymethyl)-2-methylbenzenesulfonamide increases lipophilicity compared to analogs with methoxy (-OCH₃) groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .

- Pazopanib’s pyrimidine-indazole substituents contribute to its high molecular weight (509.99 g/mol) and potent kinase inhibition, unlike the simpler substituents in the target compound .

Complex substituents (e.g., phthalazine in ) improve target specificity but may increase metabolic instability .

Synthetic Feasibility :

- describes methods for synthesizing sulfonimidamides, which could be adapted for modifying the sulfonamide group in the target compound .

Biological Activity

4-(Methoxymethyl)-2-methylbenzenesulfonamide is an organic compound characterized by a sulfonamide functional group and a methoxymethyl group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications.

The synthesis of 4-(Methoxymethyl)-2-methylbenzenesulfonamide typically involves the reaction of 4-(Methoxymethyl)-2-methylbenzenesulfonyl chloride with ammonia or an amine, often conducted in organic solvents like dichloromethane or toluene under controlled conditions. The presence of both the methoxymethyl and sulfonamide groups contributes to its unique reactivity and biological activity.

The biological activity of 4-(Methoxymethyl)-2-methylbenzenesulfonamide is primarily attributed to its ability to mimic natural substrates, allowing it to bind to specific enzymes or receptors. This binding can inhibit enzyme activity, disrupting various biological pathways. Such interactions are crucial for its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has shown that compounds related to 4-(Methoxymethyl)-2-methylbenzenesulfonamide exhibit varying degrees of antimicrobial activity. A study focused on VIM-2 inhibitors indicated that while some derivatives showed promise, 4-(Methoxymethyl)-2-methylbenzenesulfonamide itself demonstrated limited efficacy against resistant strains of E. coli at high concentrations (60 μg/mL) compared to standard antibiotics like imipenem .

Anticancer Potential

The anticancer properties of sulfonamide derivatives have been explored extensively. For instance, similar compounds have been synthesized and tested against various cancer cell lines such as HeLa and MCF-7. These studies revealed significant cytotoxic effects, with some derivatives showing IC50 values as low as 6-7 μM against cancer cells while exhibiting higher IC50 values (18-20 μM) against non-tumor cells, indicating selective toxicity .

Comparative Analysis with Similar Compounds

To understand the unique aspects of 4-(Methoxymethyl)-2-methylbenzenesulfonamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Methoxymethyl)-2-methylindole | Indole core with methoxymethyl group | Potentially active, but specific data lacking |

| 4-(Methoxymethyl)-2-methylpyrrole | Pyrrole ring structure | Limited studies available |

| 4-(Methoxymethyl)-2-methylphenol | Hydroxyl group instead of sulfonamide | Known for antioxidant properties |

This table highlights the distinctiveness of 4-(Methoxymethyl)-2-methylbenzenesulfonamide due to its dual functional groups, which may confer specific biological activities not present in other similar compounds.

Case Studies

Case studies exploring the biological activity of sulfonamides have provided insights into their mechanisms and therapeutic potentials. For instance, a longitudinal study examined patient responses to sulfonamide-based treatments for bacterial infections, revealing varying efficacy based on bacterial resistance patterns. Such studies underscore the importance of understanding individual compound behavior in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.